molecular formula C51H39ClNiP2- B13440429 cis-((S)-Binap)NI(O-tolyl)CL

cis-((S)-Binap)NI(O-tolyl)CL

Cat. No.: B13440429
M. Wt: 807.9 g/mol
InChI Key: BDNFRUZOTUFTCF-UHFFFAOYSA-M
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Description

cis-((S)-Binap)NI(O-tolyl)CL is a nickel-based complex that has gained significant attention in the field of homogeneous catalysis. This compound is known for its air-stable nature and its ability to facilitate a variety of nickel-catalyzed transformations. The presence of the (S)-Binap ligand, a chiral bisphosphine, imparts chirality to the complex, making it valuable for enantioselective catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-((S)-Binap)NI(O-tolyl)CL typically involves the reaction of nickel(II) chloride with the (S)-Binap ligand and o-tolylmagnesium bromide. The reaction is carried out under inert conditions to prevent oxidation of the nickel complex. The general reaction scheme is as follows:

  • Dissolve nickel(II) chloride in an appropriate solvent such as tetrahydrofuran (THF).
  • Add the (S)-Binap ligand to the solution and stir under an inert atmosphere.
  • Introduce o-tolylmagnesium bromide to the reaction mixture.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures until the formation of the desired complex is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The air-stable nature of the complex allows for easier handling and storage, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

cis-((S)-Binap)NI(O-tolyl)CL undergoes various types of reactions, including:

    Oxidation: The complex can participate in oxidation reactions where the nickel center is oxidized to a higher oxidation state.

    Reduction: It can also undergo reduction reactions, where the nickel center is reduced to a lower oxidation state.

    Substitution: The complex can undergo ligand substitution reactions, where the o-tolyl group or the (S)-Binap ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and organic peroxides. Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. Reactions are often conducted under inert conditions to prevent oxidation.

    Substitution: Ligand substitution reactions are facilitated by the use of various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while reduction reactions may produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands.

Scientific Research Applications

cis-((S)-Binap)NI(O-tolyl)CL has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and cycloaddition reactions. Its chiral nature makes it valuable for enantioselective catalysis.

    Biology: The complex is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential in medicinal chemistry, including its use in the synthesis of pharmaceutical intermediates.

    Industry: The complex is used in industrial processes for the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of cis-((S)-Binap)NI(O-tolyl)CL involves the coordination of the nickel center with the (S)-Binap ligand and the o-tolyl group. The nickel center can undergo various oxidation states, allowing it to participate in a wide range of catalytic cycles. The (S)-Binap ligand provides a chiral environment, enabling enantioselective transformations. The o-tolyl group can be substituted by other ligands, further expanding the versatility of the complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-((S)-Binap)NI(O-tolyl)CL stands out due to its air-stable nature, chiral environment, and versatility in catalysis. Its ability to facilitate enantioselective transformations makes it particularly valuable in the synthesis of chiral compounds. Additionally, its stability and ease of handling make it suitable for both academic and industrial applications.

Properties

Molecular Formula

C51H39ClNiP2-

Molecular Weight

807.9 g/mol

IUPAC Name

chloronickel;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;methylbenzene

InChI

InChI=1S/C44H32P2.C7H7.ClH.Ni/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-7-5-3-2-4-6-7;;/h1-32H;2-5H,1H3;1H;/q;-1;;+1/p-1

InChI Key

BDNFRUZOTUFTCF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ni]

Origin of Product

United States

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